molecular formula C26H19P B14748286 Dinaphthalen-1-yl(phenyl)phosphane CAS No. 3135-67-9

Dinaphthalen-1-yl(phenyl)phosphane

Katalognummer: B14748286
CAS-Nummer: 3135-67-9
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: XSDTYROQWQUTQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dinaphthalen-1-yl(phenyl)phosphane is a tertiary phosphine compound with the chemical formula C26H19P It is characterized by the presence of two naphthalene groups and one phenyl group attached to a central phosphorus atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dinaphthalen-1-yl(phenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For example, the interaction of chlorophosphines with Grignard reagents can yield the desired phosphine compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include the use of specialized equipment to handle the reagents and control reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Dinaphthalen-1-yl(phenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized phosphine compounds .

Wissenschaftliche Forschungsanwendungen

Dinaphthalen-1-yl(phenyl)phosphane has several applications in scientific research:

Wirkmechanismus

The mechanism by which dinaphthalen-1-yl(phenyl)phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can facilitate various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and the metal center it coordinates with .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Dinaphthalen-1-yl(phenyl)phosphane is unique due to its specific combination of naphthalene and phenyl groups, which can impart distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific ligand properties are required .

Eigenschaften

CAS-Nummer

3135-67-9

Molekularformel

C26H19P

Molekulargewicht

362.4 g/mol

IUPAC-Name

dinaphthalen-1-yl(phenyl)phosphane

InChI

InChI=1S/C26H19P/c1-2-14-22(15-3-1)27(25-18-8-12-20-10-4-6-16-23(20)25)26-19-9-13-21-11-5-7-17-24(21)26/h1-19H

InChI-Schlüssel

XSDTYROQWQUTQM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.